N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
Description
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a brominated acetamide derivative featuring a 2,2-dimethyl-2H-imidazole core substituted at the 4-position with a 4-bromophenyl group and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-bromo-3-methylphenyl group.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2N3OS/c1-12-10-15(8-9-16(12)22)23-17(26)11-27-19-18(24-20(2,3)25-19)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHCGMKKPDSZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC(N=C2C3=CC=C(C=C3)Br)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's unique structure, featuring a bromo-substituted phenyl group and an imidazole moiety, suggests possible interactions with biological targets that merit investigation.
- Molecular Formula : CHBrNOS
- Molecular Weight : 509.3 g/mol
- CAS Number : 899932-86-6
Antimicrobial Activity
Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and imidazole rings have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of lipid biosynthesis in bacterial membranes or interference with DNA replication processes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity (MIC in µg/mL) |
|---|---|---|
| Thiazole Derivative | E. coli | 32 |
| Imidazole Derivative | S. aureus | 16 |
| This compound | TBD | TBD |
Anticancer Activity
Research has also focused on the anticancer potential of this compound. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer (MCF7). The mechanisms proposed include the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Screening
A recent study evaluated the anticancer activity of this compound against MCF7 cells using the Sulforhodamine B (SRB) assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutic agents.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies highlight the potential for this compound to interact with enzymes involved in cancer progression and microbial metabolism.
Table 2: Docking Results
| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki in nM) |
|---|---|---|
| DNA Topoisomerase II | -9.5 | 25 |
| Bacterial RNA Polymerase | -8.7 | 40 |
Comparison with Similar Compounds
Heterocyclic Core Variations
The target compound’s 2,2-dimethyl-2H-imidazole core distinguishes it from analogs with triazole or simpler acetamide backbones:
- Compound: Features a 1,2,4-triazole ring substituted with 4-chlorophenyl and 4-methylphenyl groups .
- Compound : Shares the 2H-imidazole core but substitutes 2-ethyl and 2-methyl groups (vs. 2,2-dimethyl in the target). The ethyl group increases steric bulk, which may affect conformational flexibility or solubility .
Substituent Effects on Aromatic Rings
- Bromine vs.
- Acetamide Substituents :
- The target’s 4-bromo-3-methylphenyl group on the acetamide nitrogen contrasts with 4-bromo-2-methylphenyl () and 4-methylphenyl (). The meta-methyl position in the target may reduce steric hindrance compared to ortho-substituted analogs .
- Compound : Lacks a heterocycle but substitutes the acetamide nitrogen with a 3,4-difluorophenyl group. Fluorine’s electronegativity enhances hydrogen-bond acceptor capacity, which could improve solubility or intermolecular interactions .
Sulfanyl Linker and Functional Groups
- The sulfanyl (-S-) bridge in the target compound and analogs may enhance thioether-mediated hydrophobic interactions or redox activity.
- Compound lacks this linker, resulting in a simpler acetamide structure with direct aryl-aryl interactions .
Key Physicochemical and Structural Data
Table 1: Structural Comparison of Target Compound and Analogs
Research Findings and Implications
Crystallographic and Conformational Insights
- : The dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings in its analog is 66.4° , with hydrogen bonds (N—H⋯O, C—H⋯F) stabilizing crystal packing . The target compound’s dimethylimidazole and sulfanyl groups may introduce similar or distinct packing motifs.
- Steric Effects: The 2,2-dimethyl substitution on the imidazole (target) vs.
Preparation Methods
Formation of the Aroylmethyl Intermediate
The precursor 1-(4-bromophenyl)-2-bromoethanone is prepared by brominating 4-bromoacetophenone using bromine in acetic acid. This α-brominated ketone is then reacted with imidazole in dimethylformamide (DMF) in the presence of potassium carbonate and potassium iodide. The metallated imidazole (generated via treatment with sodium hydride) undergoes nucleophilic substitution at the α-carbon of the bromoethanone, yielding 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone.
Ketalization and Cyclization
The aroylmethyl intermediate is ketalized with 2,2-dimethyl-1,3-propanediol in refluxing toluene using p-toluenesulfonic acid as a catalyst. The resulting dioxolane intermediate undergoes acid-catalyzed cyclization to form the 2,2-dimethyl-2H-imidazole ring. The 4-bromophenyl group is introduced regioselectively at the 5-position via this step.
Key Reaction Conditions:
-
Solvent: Toluene (anhydrous)
-
Catalyst: p-Toluenesulfonic acid (0.1 equiv)
-
Temperature: 110°C (reflux)
Synthesis of N-(4-Bromo-3-methylphenyl)bromoacetamide
The acetamide moiety is prepared by coupling 4-bromo-3-methylaniline with bromoacetyl bromide. This step follows established protocols for synthesizing bromoacetamides.
Bromoacetylation of 4-Bromo-3-methylaniline
A solution of 4-bromo-3-methylaniline in tetrahydrofuran (THF) is cooled to −20°C, and bromoacetyl bromide (1.2 equiv) is added dropwise under nitrogen. Triethylamine (1.5 equiv) is used to scavenge HBr, preventing premature hydrolysis. The reaction proceeds at room temperature for 12 hours, yielding N-(4-bromo-3-methylphenyl)bromoacetamide as a crystalline solid.
Key Reaction Conditions:
Sulfide Bridge Formation: Coupling the Imidazole and Acetamide Moieties
The final step involves nucleophilic displacement of the bromine atom in N-(4-bromo-3-methylphenyl)bromoacetamide by the sulfhydryl group of the imidazole intermediate.
Thiol Activation of the Imidazole Core
The 5-(4-bromophenyl)-2,2-dimethyl-2H-imidazole is treated with thiourea in ethanol under reflux to introduce a thiol group at the 4-position. Subsequent hydrolysis with NaOH yields 4-mercapto-5-(4-bromophenyl)-2,2-dimethyl-2H-imidazole.
Nucleophilic Substitution
A mixture of the thiol-activated imidazole (1.0 equiv) and N-(4-bromo-3-methylphenyl)bromoacetamide (1.1 equiv) in dry acetone is stirred with anhydrous potassium carbonate (2.0 equiv) at room temperature for 24 hours. The sulfide product precipitates upon pouring the reaction mixture into ice water.
Key Reaction Conditions:
Purification and Characterization
The crude product is purified via column chromatography (silica gel, eluent: chloroform/hexane/methanol = 50:45:5) followed by recrystallization from ethanol. Structural confirmation is achieved through:
-
1H NMR (DMSO- d6): δ 1.42 (s, 6H, CH₃), 2.34 (s, 3H, Ar-CH₃), 3.89 (s, 2H, SCH₂), 7.25–7.89 (m, 7H, aromatic), 10.12 (s, 1H, NH).
Comparative Analysis of Synthetic Routes
Method A offers higher yields for imidazole formation, while Method B provides milder conditions for acetamide synthesis.
Challenges and Optimization Strategies
-
Regioselectivity in Imidazole Formation: The use of 2,2-dimethyl-1,3-propanediol ensures exclusive formation of the 2,2-dimethyl-2H-imidazole tautomer.
-
Thiol Stability: Conducting thiol activation under inert atmosphere minimizes oxidation to disulfides.
-
Solvent Choice: Acetone outperforms DMF in sulfide coupling due to reduced side reactions .
Q & A
Q. Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial : Disk diffusion against S. aureus and E. coli .
Data Interpretation : Correlate activity with electronic properties (Hammett σ values) and steric parameters (Taft’s Eₛ) .
Q. What computational methods are suitable for studying the interaction of this compound with biological targets (e.g., enzyme inhibition)?
- Protocol :
Molecular docking : Use AutoDock Vina to model binding to targets (e.g., COX-2 or topoisomerase II) .
MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å acceptable) .
QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
